

# Characterization of Fullerene-C84 using $^{13}\text{C}$ NMR Spectroscopy: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fullerene-C84*

Cat. No.: *B1180186*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fullerene-C84**, the third most abundant fullerene after C60 and C70, presents a fascinating subject for carbon research due to its unique electronic and structural properties. Unlike the single isomer of C60, C84 exists as multiple structural isomers that adhere to the Isolated Pentagon Rule (IPR). The characterization of these isomers is crucial for understanding their formation, stability, and potential applications in materials science and medicine.  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure and symmetry of these isomers. This document provides detailed application notes and protocols for the characterization of **Fullerene-C84** isomers using  $^{13}\text{C}$  NMR spectroscopy.

## Data Presentation: $^{13}\text{C}$ NMR Chemical Shifts of C84 Isomers

The identification of C84 isomers is primarily achieved by analyzing their  $^{13}\text{C}$  NMR spectra. The number of distinct signals and their relative intensities directly correlate to the molecular symmetry of the isomer. **Fullerene-C84** has 24 IPR isomers.[1] The two most abundant isomers, produced in a roughly 2:1 ratio, are assigned D2 and D2d symmetries.[2][3] Several

minor isomers have also been isolated and characterized.<sup>[4]</sup> The following table summarizes the experimentally observed <sup>13</sup>C NMR chemical shifts for the most abundant isomers of C<sub>84</sub>.

| Isomer Symmetry | Number of <sup>13</sup> C Signals | Chemical Shifts (ppm)  | Reference |
|-----------------|-----------------------------------|--|-----------|
| D2(IV)          | 21                                | 133.81, 135.48,<br>137.39, 137.50,<br>137.91, 138.58,<br>139.63, 139.74,<br>139.77, 139.79,<br>140.32, 140.60,<br>141.00, 141.33,<br>142.58, 142.89,<br>143.78, 143.81,<br>143.98, 144.48,<br>144.58 | [2][3]    |
| D2d(II)         | 11                                | 134.98, 138.48,<br>138.87, 138.88,<br>139.82, 140.00,<br>140.37, 140.50,<br>141.57, 142.13,<br>144.60  | [2][3]    |
| C2              | 42                                | (Data for the numerous signals of minor isomers is extensive and can be found in the cited literature)   | [4]       |
| Cs(a)           | 42                                | (Data for the numerous signals of minor isomers is extensive and can be found in the cited literature)   | [4]       |
| Cs(b)           | 42                                | (Data for the numerous signals of minor isomers is extensive and can be  | [4]       |

|        |    |  |
|--------|----|--|
|        |    | found in the cited literature)   |
| D2d(I) | 11 | (Data for the numerous signals of minor isomers is extensive and can be found in the cited literature) [4] |
| D2(II) | 21 | (Data for the numerous signals of minor isomers is extensive and can be found in the cited literature) [4] |

## Experimental Protocols

The successful characterization of C<sub>84</sub> isomers by <sup>13</sup>C NMR spectroscopy relies on meticulous experimental procedures, from sample production and purification to NMR data acquisition and processing.

## Production and Extraction of Fullerenes

Fullerenes are typically produced via the contact-arc method.[2]

- Apparatus: A standard fullerene generator with graphite rods.
- Procedure:
  - Generate an electric arc between two graphite rods in a helium atmosphere.
  - Collect the resulting carbon soot.
  - Perform a Soxhlet extraction of the soot using a suitable solvent, such as toluene or carbon disulfide, to dissolve the fullerenes.[2]
  - Remove the solvent under reduced pressure to obtain a raw fullerene extract.

## Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of individual C<sub>84</sub> isomers is a critical step and is typically achieved using multi-stage recycling HPLC.<sup>[2]</sup>

- Column: A Cosmosil 5PYE (pentabromobenzyl-modified silica) column is commonly used for fullerene separation.<sup>[2]</sup>
- Mobile Phase: Toluene is a typical mobile phase.
- Detection: A UV-Vis detector set to a wavelength where fullerenes absorb strongly (e.g., 330 nm) is used to monitor the elution.
- Procedure:
  - Dissolve the raw fullerene extract in the mobile phase.
  - Inject the solution into the HPLC system.
  - Collect fractions corresponding to the different C<sub>84</sub> isomers as they elute from the column. The two major isomers, D<sub>2</sub> and D<sub>2</sub>d, are typically the most abundant peaks.<sup>[2][3]</sup>
  - Concentrate the collected fractions to isolate the purified isomers.

## <sup>13</sup>C NMR Sample Preparation

- Solvent: A deuterated solvent that can effectively dissolve the fullerene sample is required. Carbon disulfide (CS<sub>2</sub>) with a small amount of deuterated chloroform (CDCl<sub>3</sub>) for locking is a common choice.
- Concentration: Prepare a saturated or near-saturated solution of the purified C<sub>84</sub> isomer to maximize the signal-to-noise ratio, which is crucial due to the low natural abundance of <sup>13</sup>C and the long relaxation times of fullerene carbons.
- Procedure:
  - Place the purified C<sub>84</sub> isomer in a standard 5 mm NMR tube.

- Add the deuterated solvent mixture to dissolve the sample.
- Cap the NMR tube and ensure the sample is fully dissolved, using gentle sonication if necessary.

## 13C NMR Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 100 MHz or higher for 13C) is recommended to achieve good spectral dispersion.
- Parameters:
  - Pulse Sequence: A standard single-pulse experiment with proton decoupling.
  - Acquisition Time: A long acquisition time (e.g., 1-2 seconds) is used to ensure good digital resolution.
  - Relaxation Delay (d1): A long relaxation delay (e.g., 5-10 seconds) is necessary due to the long spin-lattice relaxation times (T1) of fullerene carbons.
  - Number of Scans (ns): A large number of scans (several thousand) is typically required to obtain a good signal-to-noise ratio.
- Procedure:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Tune and match the 13C probe.
  - Set the appropriate acquisition parameters.
  - Acquire the 13C NMR spectrum. This may take several hours to days depending on the sample concentration and spectrometer sensitivity.

## Data Processing and Analysis

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the spectrum.
- Reference the spectrum using the solvent peak or an internal standard.
- Integrate the signals to determine their relative intensities.
- Compare the number of signals and their chemical shifts to theoretical calculations and literature data to identify the isomer.[1][5]

## Visualization of Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **Fullerene-C84** isomers.

## Conclusion

The characterization of **Fullerene-C84** isomers by  $^{13}\text{C}$  NMR spectroscopy is a definitive method for structural elucidation. The distinct number of signals and their chemical shifts provide a unique fingerprint for each isomer, allowing for unambiguous identification when coupled with theoretical calculations. The protocols outlined in this document provide a comprehensive guide for researchers to successfully isolate and characterize these complex and promising molecules.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 2. [pubs.aip.org](https://pubs.aip.org) [[pubs.aip.org](https://pubs.aip.org)]
- 3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 4. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
- 5. Theoretical evidence for the major isomers of fullerene C<sub>84</sub> based on <sup>13</sup>C NMR chemical shifts - New Journal of Chemistry (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- To cite this document: BenchChem. [Characterization of Fullerene-C<sub>84</sub> using <sup>13</sup>C NMR Spectroscopy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180186#characterization-of-fullerene-c84-using-13c-nmr-spectroscopy>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)